molecular formula C18H24O6 B5050178 diethyl (5-acetyl-2-ethoxybenzyl)malonate

diethyl (5-acetyl-2-ethoxybenzyl)malonate

Cat. No. B5050178
M. Wt: 336.4 g/mol
InChI Key: KSYVBCXVTHIBJM-UHFFFAOYSA-N
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Description

Diethyl (5-acetyl-2-ethoxybenzyl)malonate, also known as ethyl (5-acetyl-2-ethoxyphenyl)-2-methylpropanedioate, is a chemical compound that belongs to the malonate ester family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate is not well understood. However, it is believed to act as a prodrug that undergoes metabolic activation to release its active form. The active form may then interact with specific molecular targets in the body to exert its biological effects.
Biochemical and Physiological Effects:
Didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to possess antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

The advantages of using didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate in lab experiments include its easy availability, low cost, and versatility as a building block for the synthesis of various organic compounds. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.

Future Directions

There are several future directions for the research and development of didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate. These include:
1. Further investigation of the mechanism of action and molecular targets of the compound.
2. Development of more efficient and environmentally friendly synthesis methods.
3. Synthesis of novel derivatives with improved biological activities and selectivity.
4. Evaluation of the compound's potential as a drug candidate for various diseases.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate is a valuable chemical compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are necessary to fully explore its potential in various fields.

Synthesis Methods

The synthesis of didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate can be achieved through the reaction between diethyl (5-acetyl-2-ethoxybenzyl)malonate acetoacetate and 5-bromo-2-ethoxybenzaldehyde in the presence of a strong base such as sodium hydride or potassium carbonate. The resulting product is then treated with malonic acid and a catalytic amount of piperidine to yield the final compound.

Scientific Research Applications

Didiethyl (5-acetyl-2-ethoxybenzyl)malonate (5-acetyl-2-ethoxybenzyl)malonate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.

properties

IUPAC Name

diethyl 2-[(5-acetyl-2-ethoxyphenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-5-22-16-9-8-13(12(4)19)10-14(16)11-15(17(20)23-6-2)18(21)24-7-3/h8-10,15H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVBCXVTHIBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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